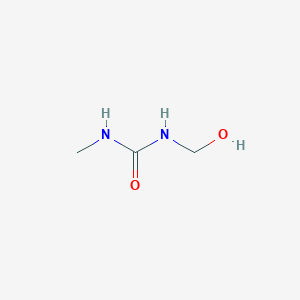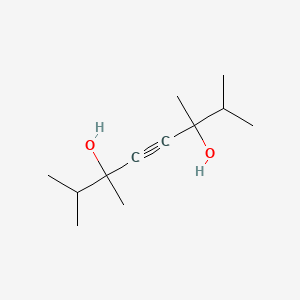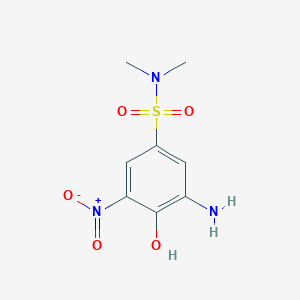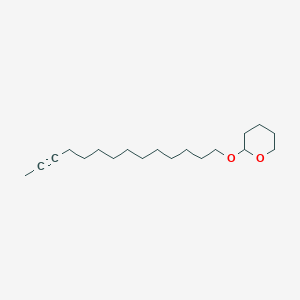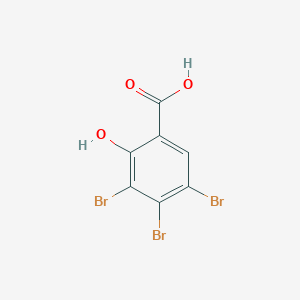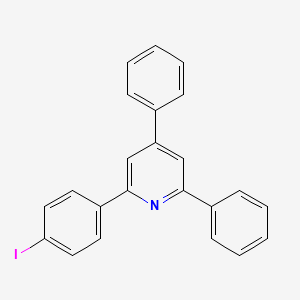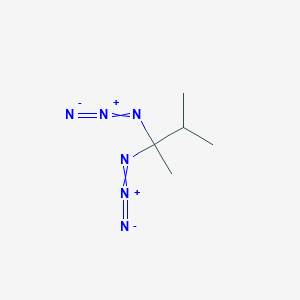
2,2-Diazido-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diazido-3-methylbutane is an organic compound characterized by the presence of two azido groups attached to the second carbon of a 3-methylbutane backbone Azides are known for their high reactivity and are often used in various chemical synthesis processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diazido-3-methylbutane typically involves the introduction of azido groups into the molecular structure. One common method is the diazotization of 3-methylbutane-2,2-diamine, followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out under controlled conditions to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor amine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with sodium azide to introduce the azido groups. The process requires careful handling due to the explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diazido-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Sodium azide, hydrochloric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Alkynes, copper catalysts.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-methylbutane-2,2-diamine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diazido-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of high-energy materials and triazole compounds.
Biology: Potential use in bioconjugation techniques due to the reactivity of azido groups.
Medicine: Investigated for its potential in drug delivery systems where azido groups can be used for targeted release.
Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen content.
Wirkmechanismus
The mechanism of action of 2,2-Diazido-3-methylbutane primarily involves the reactivity of the azido groups. These groups can undergo decomposition to release nitrogen gas, which is a key feature in its use as an energetic material. The molecular targets and pathways involved include:
Decomposition: The azido groups decompose to release nitrogen gas, providing the energy needed for explosive reactions.
Cycloaddition: The azido groups react with alkynes to form stable triazole rings, which are useful in various chemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diazido-3-methylpentane: Similar structure but with an additional carbon in the backbone.
2,2-Diazido-3-ethylbutane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2,2-Diazido-3-methylbutane is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Its compact structure makes it easier to handle compared to larger azido compounds, while still offering significant energetic properties.
Eigenschaften
CAS-Nummer |
90329-46-7 |
|---|---|
Molekularformel |
C5H10N6 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2,2-diazido-3-methylbutane |
InChI |
InChI=1S/C5H10N6/c1-4(2)5(3,8-10-6)9-11-7/h4H,1-3H3 |
InChI-Schlüssel |
VYDBUWKZWKAFDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)

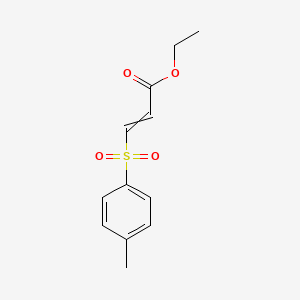
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
